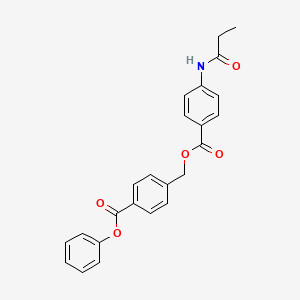![molecular formula C17H12BrClF6N2O3 B4731719 N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-N'-(4-bromo-2-chlorophenyl)urea](/img/structure/B4731719.png)
N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-N'-(4-bromo-2-chlorophenyl)urea
Vue d'ensemble
Description
N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-N'-(4-bromo-2-chlorophenyl)urea, commonly known as BTF, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. BTF is a potent inhibitor of several protein kinases, including the oncogenic kinases, B-Raf and C-Raf.
Mécanisme D'action
BTF inhibits the activity of B-Raf and C-Raf kinases by binding to the ATP-binding site of the kinases. This binding prevents the kinases from phosphorylating downstream targets, leading to a decrease in cancer cell proliferation and survival. Additionally, BTF has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
BTF has been shown to have potent anti-cancer effects in vitro and in vivo. In preclinical studies, BTF has been shown to decrease tumor growth and metastasis in several types of cancer, including melanoma, colorectal cancer, and pancreatic cancer. Moreover, BTF has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
BTF has several advantages for lab experiments. It is a readily available compound that can be synthesized in high yield and purity. Moreover, BTF has been extensively studied for its anti-cancer effects, making it a well-characterized compound for cancer research. However, there are some limitations to using BTF in lab experiments. BTF has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, BTF has a short half-life, which can make it difficult to maintain consistent drug concentrations in vivo.
Orientations Futures
There are several future directions for BTF research. One potential direction is to investigate the efficacy of BTF in combination with other cancer therapies, such as immunotherapy. Moreover, there is a need to develop more potent and selective inhibitors of B-Raf and C-Raf kinases, which could lead to improved cancer therapies. Additionally, BTF has been shown to have anti-inflammatory effects, suggesting that it could have potential applications in other diseases, such as autoimmune diseases. Overall, BTF is a promising compound for cancer therapy and warrants further investigation in preclinical and clinical studies.
Applications De Recherche Scientifique
BTF has been extensively studied for its potential therapeutic applications in cancer treatment. B-Raf and C-Raf are oncogenic kinases that are frequently mutated in several types of cancer, including melanoma and colorectal cancer. BTF has been shown to selectively inhibit these kinases, leading to a decrease in cancer cell proliferation and survival. Moreover, BTF has been shown to synergize with other cancer therapies, such as chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
1-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-bromo-2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClF6N2O3/c18-9-1-2-14(13(19)3-9)27-15(28)26-10-4-11(29-7-16(20,21)22)6-12(5-10)30-8-17(23,24)25/h1-6H,7-8H2,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBUJVCANCMRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClF6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-methylpropanamide](/img/structure/B4731638.png)
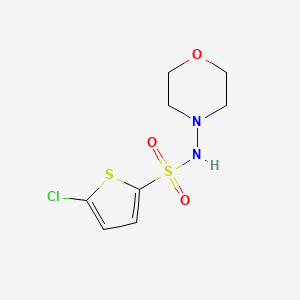
![1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4731662.png)
![4-{[(3-chlorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4731671.png)
![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4731679.png)
![3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4731685.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-naphthamide](/img/structure/B4731689.png)
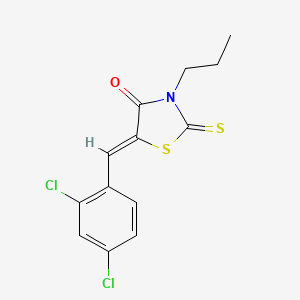
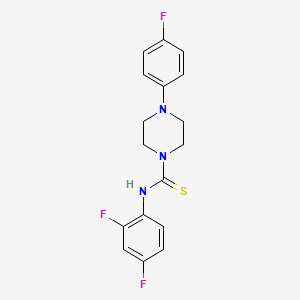
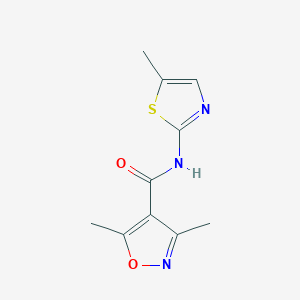
![5-(4-methoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4731724.png)
![N-(2,5-difluorophenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4731731.png)
![2-methoxy-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4731740.png)
